molecular formula C26H19NO3 B11322063 N-(naphthalen-1-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(naphthalen-1-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11322063
M. Wt: 393.4 g/mol
InChI Key: NICFFOIHBOUXQD-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthopyrans This compound is characterized by its unique structure, which includes a naphthalene ring, a benzopyran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the naphthalene and benzopyran precursors. One common method involves the condensation of α-naphthylamine with acetic anhydride in the presence of a suitable solvent such as methanol . The resulting intermediate is then subjected to further reactions to introduce the phenyl and carboxamide groups, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or benzopyran rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by disrupting cell wall synthesis and membrane integrity . The compound’s ability to bind to and inhibit key enzymes and proteins is central to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE stands out due to its unique combination of structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

N-naphthalen-1-yl-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C26H19NO3/c28-25(27-23-12-6-10-17-7-4-5-11-21(17)23)19-13-14-22-20(15-19)16-24(30-26(22)29)18-8-2-1-3-9-18/h1-15,24H,16H2,(H,27,28)

InChI Key

NICFFOIHBOUXQD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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